molecular formula C16H15NO3 B2754257 N-(4-acetylphenyl)-2-phenoxyacetamide CAS No. 127221-07-2

N-(4-acetylphenyl)-2-phenoxyacetamide

Cat. No. B2754257
CAS RN: 127221-07-2
M. Wt: 269.3
InChI Key: DBWULBWIOTWXON-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-phenoxyacetamide, often referred to as APPA, is a synthetic compound that has a wide range of applications in scientific research. It has been used in many different fields, including biochemistry, physiology, and pharmacology. APPA is a versatile compound, with a wide range of potential applications in laboratory experiments.

Scientific Research Applications

Antioxidant and Radical Scavenger Activity

The phenolic compounds, including acetaminophen, salicylate, and 5-aminosalicylate, have been studied for their antioxidant potencies. These compounds demonstrate differing abilities to react with diphenylpicrylhydrazyl (DPPH) and protect sarcoplasmic reticulum membranes against lipid peroxidation induced by Fe2+/ascorbate. Among them, 5-aminosalicylate exhibits potent radical scavenger activity, suggesting a significant antioxidant activity of chain-breaking type, compared to the weaker reactivities of acetaminophen and salicylate acting essentially as oxidation retardants (Dinis, Maderia, & Almeida, 1994).

Environmental Contaminants and Endocrine Disrupting Activities

Alkylphenols (APs) and AP ethoxylates, environmental contaminants with endocrine-disrupting activities, have been detected in human adipose tissue. A study conducted in Southern Spain found nonylphenol (NP) and octylphenol (OP) in adipose samples of women, highlighting the widespread exposure and potential health implications of these compounds (Lopez-Espinosa et al., 2009).

Insecticidal Agents Against Cotton Leafworm

Research into the synthesis of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has demonstrated significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This highlights the potential of phenoxyacetamide derivatives in agricultural pest control (Rashid et al., 2021).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been achieved using immobilized lipase, showcasing the application of biocatalysts in pharmaceutical manufacturing (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(4-acetylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWULBWIOTWXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-phenoxyacetamide

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